molecular formula C15H23N5O3 B2644511 8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 577998-86-8

8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2644511
CAS RN: 577998-86-8
M. Wt: 321.381
InChI Key: HDAUFGWOZQMXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, commonly known as EAI045, is a small molecule inhibitor that has been developed as a potential targeted therapy for cancer. This compound has gained significant attention from the scientific community due to its promising anti-tumor activity and potential for use in personalized medicine. In

Scientific Research Applications

Synthesis and Antioxidant Activity

The compound has been utilized in the synthesis of N-Aminomethyl derivatives of ethosuximide and pufemide anticonvulsants. These derivatives demonstrated antioxidant activity and influenced certain blood coagulation parameters, showcasing a potential for medical application (Hakobyan et al., 2020).

Synthesis of Substituted Pyridines and Purines

The chemical structure has been included in the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione. The synthesized compounds showed significant biological activities such as effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities in specific mouse models, indicating their potential in therapeutic applications (Kim et al., 2004).

Biological Properties and Applications

Antimicrobial and Antifungal Properties

Research focused on the development of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines revealed their potential as antiviral and antimicrobial agents. One specific derivative exhibited higher antimicrobial and antifungal activities against Staphylococcus aureus and Candida albicans compared to reference drugs, which could be pivotal in developing new treatments (Romanenko et al., 2016).

Antiviral and Antihypertensive Activities

Compounds synthesized from the chemical structure showed antiviral and antihypertensive activities, highlighting the compound's potential in developing treatments for viral infections and hypertension. This further underscores the chemical structure's significance in medical research (Nilov et al., 1995).

Crystallographic and Molecular Studies

Crystal Structure Analysis

The molecular and crystal structures of derivatives of the compound have been determined, providing valuable insights into their chemical properties and potential interactions in biological systems. These studies are crucial for understanding the compound's behavior and its applications in various fields, including material science and drug design (Karczmarzyk & Pawłowski, 1997).

Molecular Interaction and Energy Analysis

Quantitative Investigation of Intermolecular Interactions

A detailed quantitative analysis of intermolecular interactions present in derivatives of the compound was performed. The study provided insights into the distribution of interaction energies and suggested potential applications of this class of molecules in new material design (Shukla et al., 2020).

properties

IUPAC Name

8-(3-ethoxypropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-5-23-8-6-7-16-14-17-12-11(20(14)9-10(2)3)13(21)18-15(22)19(12)4/h2,5-9H2,1,3-4H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAUFGWOZQMXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

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